molecular formula C17H14BrClN2O2 B2519456 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905666-00-4

2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2519456
CAS No.: 905666-00-4
M. Wt: 393.67
InChI Key: BFIGFVLEMONQBE-UHFFFAOYSA-N
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Description

2-Bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a bromine atom, a chlorophenyl group, and a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the reaction of 4-chloroaniline with 2-bromobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-chlorophenyl)benzamide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • 2-Bromo-4’-chloropropiophenone

Uniqueness

2-Bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-15-4-2-1-3-14(15)17(23)20-12-9-16(22)21(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGFVLEMONQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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